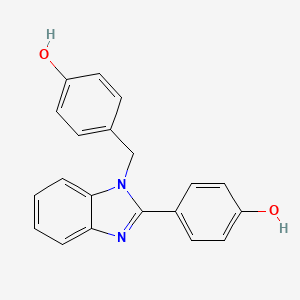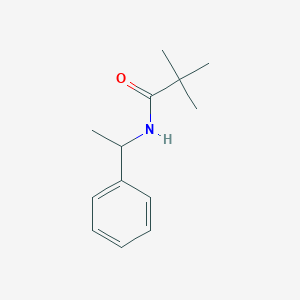
Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
Vue d'ensemble
Description
Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- is an organic compound that features a phenol group and a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then reacted with formaldehyde and phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions including:
Oxidation: The phenol group can be oxidized to quinones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Halogenated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the benzimidazole moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Phenol, 2-((4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
- **Phenol, 4-((2-(3-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)-
Uniqueness
Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- is unique due to the specific positioning of the hydroxyphenyl group, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[[2-(4-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-16-9-5-14(6-10-16)13-22-19-4-2-1-3-18(19)21-20(22)15-7-11-17(24)12-8-15/h1-12,23-24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPIAPAZIWRDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006146 | |
| Record name | 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85573-17-7 | |
| Record name | Phenol, 4-((2-(4-hydroxyphenyl)-1H-benzimidazol-1-yl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC648927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[2-(4-Hydroxyphenyl)-1H-benzimidazol-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601006146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-[(4-hydroxyphenyl)methyl]benzimidazol-2-yl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA5ENK52X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)
![4-{[(2-chlorophenyl)methyl]sulfanyl}aniline](/img/structure/B6613180.png)




![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)

![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B6613215.png)



